1H-Imidazole-1-sulfonyl azide sulfate
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Overview
Description
1H-Imidazole-1-sulfonyl azide sulfate is an organic azide compound known for its utility in organic synthesis, particularly as a diazo-transfer reagent. This compound is valued for its ability to convert primary amines to azides, a reaction crucial in various chemical processes. It is a colorless liquid that can be safely handled and stored in its organic-soluble salt forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The hydrogen sulfate salt form is preferred due to its stability and safety compared to other forms like the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound focuses on large-scale synthesis while ensuring safety. The hydrogen sulfate salt is synthesized in a one-pot reaction, avoiding the isolation or concentration of the parent compound or its hydrochloride salt. This method significantly reduces the risk of explosion and enhances the stability of the product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-sulfonyl azide sulfate primarily undergoes diazo-transfer reactions. It converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts .
Common Reagents and Conditions:
Reagents: Copper (II) sulfate, nickel (II) chloride, zinc (II) acetate, cobalt (II) chloride.
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to prevent decomposition of the azide compound
Major Products: The major products of these reactions are azides, which are valuable intermediates in organic synthesis, particularly in click chemistry and the synthesis of complex molecules .
Scientific Research Applications
1H-Imidazole-1-sulfonyl azide sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1H-Imidazole-1-sulfonyl azide sulfate involves the transfer of the diazo group to primary amines, forming azides. This reaction is catalyzed by metal salts and proceeds via a diazo-transfer mechanism. The compound’s ability to transfer the diazo group under basic conditions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1H-Imidazole-1-sulfonyl azide sulfate is often compared to trifluoromethanesulfonyl azide (TfN3) due to their similar reactivity in diazo-transfer reactions. this compound is preferred for its stability and lower cost of preparation . Other similar compounds include:
Trifluoromethanesulfonyl azide (TfN3): Known for its high reactivity but also its high cost and explosive nature.
Sulfonyl azides: These compounds share similar reactivity but vary in stability and safety profiles.
Properties
IUPAC Name |
N-diazoimidazole-1-sulfonamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLICPAMVUDTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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